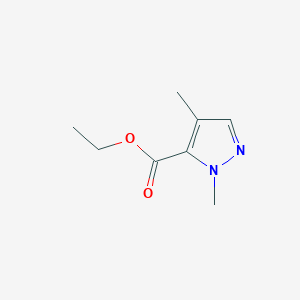

乙酸1,4-二甲基-1H-吡唑-5-羧酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .

Molecular Structure Analysis

Pyrazole refers to both an unsaturated parent chemical and a family of simple aromatic ring organic compounds of the heterocyclic diazole series, which are distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .

Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of this chapter is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

Physical And Chemical Properties Analysis

The physical properties of a similar compound, Ethyl 1,3-dimethylpyrazole-5-carboxylate, are as follows: It appears as a colorless to light yellow liquid. It has a melting point of 40-42 °C and a boiling point of 258.8±20.0 °C at 760 mmHg. Its relative density (water=1) is 1.12±0.1 g/cm3 .

科学研究应用

Medicinal Chemistry: Antituberculosis Agents

Pyrazole derivatives, including Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate, have been identified as potential antituberculosis agents. Their structural framework allows for the synthesis of compounds that exhibit significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis .

Antimicrobial Applications

The pyrazole core is known to possess antimicrobial properties. As such, Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate can be utilized in the development of new antimicrobial agents that can be effective against a range of bacterial strains .

Antifungal Uses

Similar to their antimicrobial action, pyrazole derivatives are also explored for their antifungal capabilities. This compound could serve as a starting point for synthesizing antifungal agents, especially for combating fungal strains that are resistant to current treatments .

Anti-Inflammatory Properties

Research has shown that pyrazole derivatives can act as anti-inflammatory agents. Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate may be used to synthesize drugs that can reduce inflammation and be used in treating various inflammatory disorders .

Anticancer Research

The pyrazole moiety is a promising scaffold in anticancer drug design. Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate could be instrumental in creating novel anticancer agents, potentially offering new therapies for different types of cancer .

Antidiabetic Drug Development

Pyrazole derivatives have been associated with antidiabetic effects. This compound can be applied in the synthesis of new antidiabetic drugs, which could help in managing blood sugar levels in diabetic patients .

Agrochemical Applications

In the agrochemical industry, pyrazole derivatives are used to create pesticides and herbicides. Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate can be a key intermediate in developing new agrochemicals that are more effective and environmentally friendly .

Coordination Chemistry and Organometallic Chemistry

This compound can also find applications in coordination chemistry, where it can act as a ligand to form complexes with various metals. These complexes can be used in catalysis and materials science .

作用机制

Target of Action

Pyrazole derivatives, in general, have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.

Mode of Action

It’s known that pyrazole derivatives can interact with their targets and cause changes in cellular processes

Biochemical Pathways

Pyrazole derivatives are known to be involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Therefore, it’s plausible that this compound could affect multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with pyrazole derivatives , it’s likely that this compound could have diverse molecular and cellular effects.

未来方向

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . This suggests that there is a lot of potential for future research and development in this area.

属性

IUPAC Name |

ethyl 2,4-dimethylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-4-12-8(11)7-6(2)5-9-10(7)3/h5H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLLCQUNSCYBAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NN1C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618011 |

Source

|

| Record name | Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate | |

CAS RN |

68809-64-3 |

Source

|

| Record name | Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1321347.png)

![1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1321360.png)

![Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B1321366.png)

![Hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1321367.png)